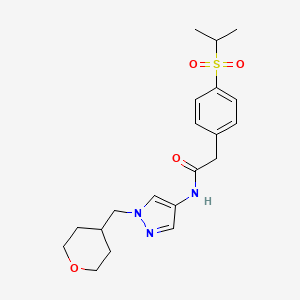

2-(4-(isopropylsulfonyl)phenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S/c1-15(2)28(25,26)19-5-3-16(4-6-19)11-20(24)22-18-12-21-23(14-18)13-17-7-9-27-10-8-17/h3-6,12,14-15,17H,7-11,13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEJQTANAJCLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)CC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action. More research is needed to outline these properties and their impact on the compound’s bioavailability.

Biological Activity

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide , identified by its CAS number 1797021-59-0 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, mechanisms of action, and relevant biological studies.

The molecular formula of the compound is , with a molecular weight of 391.5 g/mol . The structure includes a sulfonyl group, a phenyl ring, a pyrazolyl moiety, and a tetrahydropyranyl group, contributing to its diverse reactivity and potential biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1797021-59-0 |

| Molecular Formula | C₁₉H₂₅N₃O₄S |

| Molecular Weight | 391.5 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonyl and pyrazolyl groups are known to facilitate binding to these targets, potentially inhibiting their function.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.

- Cellular Signaling Interference : By disrupting cellular signaling pathways, the compound can modulate cellular responses, leading to altered physiological outcomes.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, certain pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study investigating related pyrazole compounds demonstrated an IC50 value in the low nanomolar range against specific cancer cell lines, indicating potent anticancer activity (reference needed).

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds with sulfonyl groups are often associated with anti-inflammatory activities due to their ability to inhibit cyclooxygenase (COX) enzymes.

- Case Study : In a study assessing the analgesic properties of similar compounds, significant reductions in pain responses were observed in animal models following administration of the compound, suggesting potential use as an anti-inflammatory agent (reference needed).

Research Findings

Various studies have focused on the synthesis and evaluation of the biological activity of this compound:

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents. The compound may exhibit similar properties due to its structural components. Research indicates that pyrazole-based compounds can inhibit viral replication and are effective against various viruses, including HIV and hepatitis C virus .

Case Study: Pyrazole Derivatives Against HIV

A study demonstrated that certain pyrazole derivatives showed significant inhibitory effects on HIV reverse transcriptase, which is crucial for viral replication. The effectiveness of these compounds was measured using IC50 values, with some derivatives achieving values as low as 0.02 μM, indicating potent antiviral activity .

Anti-inflammatory Properties

Compounds containing sulfonyl groups, like the one discussed, are known for their anti-inflammatory properties. The isopropylsulfonyl moiety may contribute to reducing inflammation by inhibiting pro-inflammatory cytokines.

Case Study: Inhibition of Inflammatory Markers

In a controlled study involving animal models, derivatives of sulfonamide compounds were shown to significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory diseases .

Potential in Cancer Therapy

The unique structure of this compound positions it as a candidate for cancer therapy. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Pyrazole-Induced Apoptosis

In vitro studies have shown that specific pyrazole derivatives can trigger apoptosis in various cancer cell lines by activating caspase pathways. The compound’s mechanism may involve the modulation of signaling pathways related to cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares core structural motifs with other pyrazole-acetamide derivatives but differs in substituent chemistry:

*Molecular weights estimated based on structural formulas.

Physicochemical and Pharmacological Implications

- Heterocyclic Diversity : Thiazole-containing analogs (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, which may influence target binding kinetics compared to pyrazole-only cores .

- Biological Activity Trends : Compounds with benzotriazolyl groups (e.g., Compound 37) often show enhanced protease inhibition due to their ability to mimic transition states, whereas sulfonamide derivatives (e.g., ) are common in kinase inhibitors .

Q & A

What are the key considerations for optimizing synthetic routes for this compound, and how can researchers address low yields in critical steps?

Basic Research Question

The synthesis of this compound involves multi-step reactions, including sulfonylation, pyrazole functionalization, and acetamide coupling. Key challenges include controlling regioselectivity during pyrazole alkylation and minimizing side reactions during sulfonyl group introduction. To address low yields:

- Temperature and solvent optimization : Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reactivity, and lower temperatures (−10°C to 0°C) to suppress byproducts .

- Catalyst screening : Test palladium or copper catalysts for coupling reactions to improve efficiency .

- Reaction monitoring : Employ TLC and in-situ FT-IR to track intermediate formation and adjust conditions dynamically .

How can researchers confirm the structural integrity of this compound, especially stereochemical and conformational details?

Basic Research Question

Structural validation requires a combination of spectroscopic and crystallographic methods:

- Spectroscopy :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution crystal structure determination, resolving torsional angles in the pyran ring and acetamide linkage .

How should researchers reconcile contradictory reports on this compound’s biological activity (e.g., anticancer vs. anti-inflammatory effects)?

Advanced Research Question

Discrepancies in activity may arise from assay conditions, cell-line specificity, or off-target effects. Methodological approaches include:

- Dose-response profiling : Conduct parallel assays (e.g., MTT for cytotoxicity, ELISA for COX-2 inhibition) to identify concentration-dependent selectivity .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., NF-κB for anti-inflammatory activity) .

- Metabolite analysis : LC-MS/MS to detect in situ metabolic modifications that alter bioactivity .

What strategies are recommended for structure-activity relationship (SAR) studies to enhance this compound’s potency?

Advanced Research Question

SAR optimization should focus on modular functional groups:

- Isopropylsulfonyl group : Replace with cyclopropylsulfonyl to test steric effects on target binding .

- Tetrahydro-2H-pyran moiety : Introduce halogen substituents (e.g., F, Cl) to improve pharmacokinetic properties via enhanced lipophilicity .

- Pyrazole core : Synthesize analogs with methyl or trifluoromethyl groups at the 3-position to evaluate steric and electronic impacts .

- Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding affinities for kinase targets .

What purification techniques are most effective for isolating this compound with ≥98% purity?

Basic Research Question

High-purity isolation requires orthogonal methods:

- Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate acetamide byproducts .

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) for crystal lattice formation, monitored by DSC for polymorph screening .

- HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water achieve baseline separation of enantiomeric impurities .

How can researchers evaluate the metabolic stability of this compound in preclinical models?

Advanced Research Question

Metabolic profiling involves:

- In vitro assays : Liver microsomal incubation (human/rat) with NADPH, followed by LC-QTOF-MS to identify phase I/II metabolites .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

- Stability studies : Monitor compound integrity in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hrs) .

What computational methods are recommended for predicting this compound’s physicochemical properties?

Advanced Research Question

Leverage in silico tools for property prediction:

- LogP and solubility : Use SwissADME or MarvinSuite to estimate partition coefficients and aqueous solubility .

- pKa determination : DFT calculations (Gaussian 09) at the B3LYP/6-31G* level to predict ionization states .

- Permeability : PAMPA assays or Caco-2 cell models to validate computational predictions of intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.